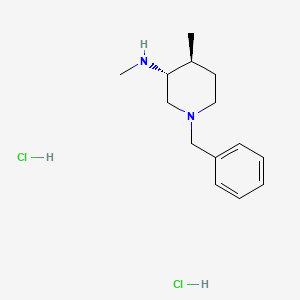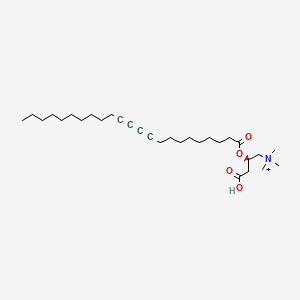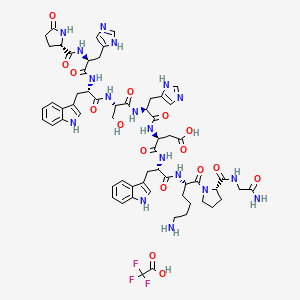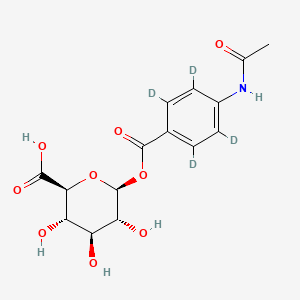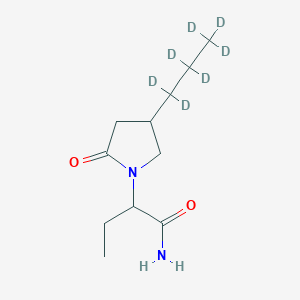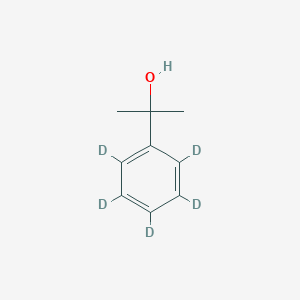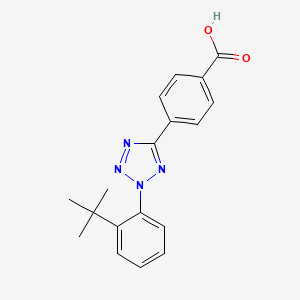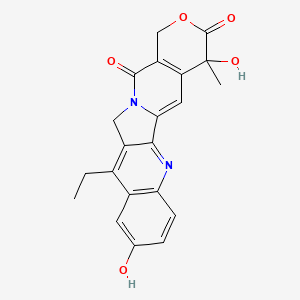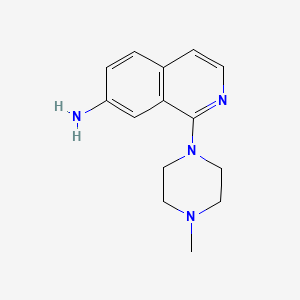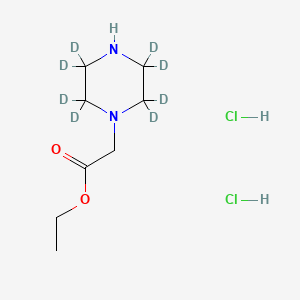
Lithium-6Li deuteroxide deuterate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium-6Li deuteroxide deuterate is a compound with the chemical formula 6LiOD · D2O. It is composed of lithium-6, deuterium, and oxygen. This compound is notable for its high isotopic purity, with 95% of the lithium being lithium-6 and 98% of the deuterium being deuterium-2 . It is used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium-6Li deuteroxide deuterate can be synthesized through the reaction of lithium-6 hydroxide with deuterium oxide (heavy water). The reaction typically occurs under controlled conditions to ensure high isotopic purity. The general reaction is as follows: [ \text{6LiOH} + \text{D}_2\text{O} \rightarrow \text{6LiOD} \cdot \text{D}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves the use of high-purity lithium-6 and deuterium oxide. The process requires precise control of reaction conditions, including temperature and pressure, to achieve the desired isotopic purity. The compound is then purified and packaged for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Lithium-6Li deuteroxide deuterate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium-6 carbonate and deuterium oxide.
Reduction: It can be reduced to form lithium-6 hydride and deuterium gas.
Substitution: The deuterium atoms can be substituted with hydrogen atoms in certain reactions.
Common Reagents and Conditions:
Oxidation: Oxygen or air under controlled conditions.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Hydrogen gas or other hydrogen-containing compounds.
Major Products Formed:
Oxidation: Lithium-6 carbonate (6Li2CO3) and deuterium oxide (D2O).
Reduction: Lithium-6 hydride (6LiH) and deuterium gas (D2).
Substitution: Lithium hydroxide (LiOH) and hydrogen gas (H2).
Wissenschaftliche Forschungsanwendungen
Lithium-6Li deuteroxide deuterate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a source of deuterium in isotopic labeling studies.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways and study enzyme mechanisms.
Medicine: Investigated for its potential use in medical imaging and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of deuterated compounds and materials for nuclear fusion research.
Wirkmechanismus
The mechanism of action of lithium-6Li deuteroxide deuterate involves its interaction with various molecular targets and pathways. In biological systems, lithium-6 can inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3 (GSK-3), leading to various physiological effects. Deuterium, on the other hand, can replace hydrogen in biological molecules, affecting their stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Lithium deuteroxide (LiOD): Similar in composition but lacks the isotopic purity of lithium-6Li deuteroxide deuterate.
Lithium-6 hydroxide (6LiOH): Contains lithium-6 but does not include deuterium.
Deuterium oxide (D2O): Contains deuterium but lacks lithium.
Uniqueness: this compound is unique due to its high isotopic purity and the combination of lithium-6 and deuterium. This makes it particularly valuable in applications requiring precise isotopic labeling and in nuclear fusion research .
Eigenschaften
Molekularformel |
HLi |
|---|---|
Molekulargewicht |
8.02922467 g/mol |
IUPAC-Name |
deuteride;lithium-6(1+) |
InChI |
InChI=1S/Li.H/q+1;-1/i1-1;1+1 |
InChI-Schlüssel |
SRTHRWZAMDZJOS-BBGAZUBOSA-N |
Isomerische SMILES |
[2H-].[6Li+] |
Kanonische SMILES |
[H-].[Li+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


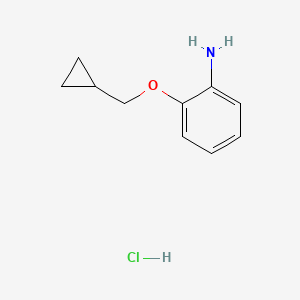
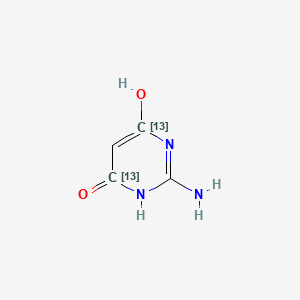
![Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13840573.png)
